molecular formula C16H12N2O4S B14476919 4-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzene-1-sulfonic acid CAS No. 66361-19-1

4-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzene-1-sulfonic acid

Cat. No.: B14476919
CAS No.: 66361-19-1
M. Wt: 328.3 g/mol
InChI Key: SPUJKLLINHJAPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzene-1-sulfonic acid: is an organic compound with the molecular formula C16H12N2O4S. It is known for its vibrant color and is commonly used as a dye. This compound is part of the azo dye family, which is characterized by the presence of the functional group R-N=N-R’, where R and R’ can be aryl or alkyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzene-1-sulfonic acid typically involves the azo coupling reaction. This reaction occurs between a diazonium salt and a coupling component, such as β-naphthol. The process involves the following steps:

    Diazotization: Sulfanilic acid is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with β-naphthol in an alkaline medium to form the azo compound.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

    Continuous Stirring: To ensure uniform mixing of reactants.

    Temperature Control: Maintaining an optimal temperature to prevent side reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzene-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The sulfonic acid group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.

    Substitution: Nucleophiles like hydroxide ions or amines can react with the sulfonic acid group.

Major Products Formed:

    Oxidation: Depending on the conditions, products can include sulfonic acids or quinones.

    Reduction: The primary products are aromatic amines.

    Substitution: Products vary based on the nucleophile used but can include sulfonamides or hydroxyl derivatives.

Scientific Research Applications

Chemistry:

    Dye Chemistry: Used as a dye for textiles, paper, and leather.

    Analytical Chemistry: Employed as an indicator in various titration methods.

Biology:

    Staining: Utilized in biological staining techniques to highlight structures in cells and tissues.

Medicine:

    Diagnostic Tools: Used in diagnostic assays and tests due to its color properties.

Industry:

    Textile Industry: Widely used for dyeing fabrics.

    Paper Industry: Employed in the production of colored paper products.

Mechanism of Action

The mechanism of action of 4-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzene-1-sulfonic acid primarily involves its ability to form strong interactions with various substrates. The azo group (N=N) can participate in resonance, allowing the compound to absorb visible light and exhibit vibrant colors. This property is exploited in its use as a dye.

Molecular Targets and Pathways:

    Binding to Fibers: In textile applications, the compound binds to fibers through ionic and hydrogen bonding.

    Interaction with Biological Molecules: In biological staining, it interacts with cellular components, allowing for visualization under a microscope.

Comparison with Similar Compounds

    Acid Orange 7: Another azo dye with similar applications but different structural properties.

    Methyl Orange: A pH indicator with a similar azo structure but different functional groups.

    Congo Red: An azo dye used in histology for staining amyloid tissues.

Uniqueness: 4-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzene-1-sulfonic acid is unique due to its specific structural configuration, which imparts distinct color properties and reactivity. Its sulfonic acid group enhances its solubility in water, making it particularly useful in aqueous dyeing processes.

Properties

CAS No.

66361-19-1

Molecular Formula

C16H12N2O4S

Molecular Weight

328.3 g/mol

IUPAC Name

4-[(1-hydroxynaphthalen-2-yl)diazenyl]benzenesulfonic acid

InChI

InChI=1S/C16H12N2O4S/c19-16-14-4-2-1-3-11(14)5-10-15(16)18-17-12-6-8-13(9-7-12)23(20,21)22/h1-10,19H,(H,20,21,22)

InChI Key

SPUJKLLINHJAPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=CC=C(C=C3)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.